molecular formula C4H9N3O2S B116693 Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI) CAS No. 141990-74-1

Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)

Cat. No. B116693
M. Wt: 163.2 g/mol
InChI Key: ILSKIMXIXJPWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an ideal candidate for use in various fields of study, including biochemistry, pharmacology, and molecular biology.

Mechanism Of Action

The mechanism of action of Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the synthesis of DNA and RNA. This leads to the disruption of cellular processes, ultimately resulting in cell death.

Biochemical And Physiological Effects

Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor effects, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) in lab experiments is its versatility. This compound has been used in a wide range of studies, from basic research to drug development. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for many researchers.
However, there are also some limitations to using Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain studies. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are many potential future directions for research involving Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)). One area of interest is its potential use in the development of new antimicrobial and antitumor agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns. Finally, there is also potential for this compound to be used in the development of new diagnostic tools or imaging agents, as it has been shown to have fluorescent properties.

Synthesis Methods

The synthesis of Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) involves the reaction between glycine methyl ester and thiosemicarbazide in the presence of acetic acid. The resulting product is a white crystalline solid that can be purified through recrystallization using ethanol.

Scientific Research Applications

Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects. It has also been used as a building block in the synthesis of various pharmaceuticals and agrochemicals.

properties

CAS RN

141990-74-1

Product Name

Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)

Molecular Formula

C4H9N3O2S

Molecular Weight

163.2 g/mol

IUPAC Name

methyl 2-(aminocarbamothioylamino)acetate

InChI

InChI=1S/C4H9N3O2S/c1-9-3(8)2-6-4(10)7-5/h2,5H2,1H3,(H2,6,7,10)

InChI Key

ILSKIMXIXJPWKK-UHFFFAOYSA-N

SMILES

COC(=O)CNC(=S)NN

Canonical SMILES

COC(=O)CNC(=S)NN

synonyms

Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)

Origin of Product

United States

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